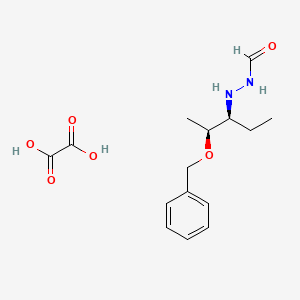

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate

説明

特性

IUPAC Name |

oxalic acid;N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C2H2O4/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12;3-1(4)2(5)6/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16);(H,3,4)(H,5,6)/t11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBNQZOZYCCDJW-JZKFLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1887197-42-3 | |

| Record name | Hydrazinecarboxaldehyde, 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1887197-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Stepwise Synthesis Details

| Step | Reaction Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Acylation : (S)-2-Benzyloxypropionic acid reacts with an acylating agent to form (S)-2-Benzyloxypropionyl chloride. | Acylating agents: thionyl chloride, oxalyl chloride, or phosphorus trichloride; solvent: toluene; temperature: reflux (110-115°C); time: 4–8 hours; molar ratio acid:acylating agent = 1:1.0–1.5 (preferably 1:1.0–1.2). | This step avoids hazardous diisobutylaluminum hydride, using safer, cost-effective reagents. |

| 2 | Catalytic Hydrogenation : Reduction of (S)-2-Benzyloxypropionyl chloride to (S)-2-Benzyloxypropanal using a palladium barium sulfate catalyst in o-xylene under hydrogen atmosphere. | Catalyst: palladium barium sulfate (8–12% Pd by mass); solvent: o-xylene; hydrogen pressure: 0.05–0.15 MPa; reaction time: 15–30 minutes initial reduction + reflux until no hydrogen absorption; molar ratio Pd to acyl chloride: 1:8–12 (preferably 1:9–10). | Catalyst is recyclable, enhancing environmental friendliness and atom economy. Reaction monitored by hydrogen uptake cessation. |

| 3 | Condensation with Formylhydrazine : (S)-2-Benzyloxypropanal reacts with formylhydrazine to form (S)-N'-(2-Benzyloxypropylene)formylhydrazine. | Molar ratio aldehyde:formylhydrazine = 1:0.8–1.5 (preferably 1:1–1.2); solvent removal post-reaction; post-treatment includes ethyl acetate stirring (0.5–2 h at 25–30°C), filtration, petroleum ether washing, and drying. | Post-treatment ensures high purity and crystallinity of the intermediate. |

| 4 | Grignard Reaction : The formylhydrazine intermediate undergoes reaction with a Grignard reagent to form the final hydrazide. | Reagents: N,O-bis(trimethylsilyl)acetamide, Grignard reagent; temperature: 5°C to 25–30°C; reaction time: ~8 hours; post-treatment: acetic acid quench, organic layer separation, washing with saturated saline and water, drying, filtration, solvent removal (methyl tert-butyl ether). | Final product yield reported around 66%; careful temperature control critical to stereochemistry. |

Oxalate Salt Formation

The free hydrazide is converted to its oxalate salt by reaction with oxalic acid under controlled conditions to improve physical properties such as crystallinity, stability, and handling safety. This step is essential for pharmaceutical intermediate applications.

Analytical and Process Optimization Data

Reaction Parameters and Yields

| Step | Key Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|---|

| 1 | Acid:Acylating agent molar ratio | 1:1.0–1.2 | Improves intermediate yield, reduces byproducts |

| 2 | Hydrogen pressure | 0.05–0.15 MPa | Ensures complete reduction without overpressure risks |

| 2 | Pd content in catalyst | 8–12% | Balances activity and catalyst recyclability |

| 3 | Aldehyde:Formylhydrazine molar ratio | 1:1–1.2 | Maximizes condensation efficiency |

| 4 | Temperature during Grignard addition | 5°C to 30°C | Maintains stereochemical integrity |

Catalyst Recyclability

The palladium barium sulfate catalyst used in step 2 is recyclable multiple times without significant loss of activity, contributing to process sustainability and cost-effectiveness.

Research Findings and Advantages

- The described method eliminates the use of hazardous diisobutylaluminum hydride, replacing it with safer acylation reagents and recyclable catalysts, aligning with green chemistry principles.

- The multi-step synthesis is designed to maintain stereochemical purity of the (2S,3S) configuration, critical for posaconazole intermediate functionality.

- Post-treatment protocols involving solvent washes and crystallization optimize purity (≥97–99%) and physical properties.

- The process is scalable and adaptable for industrial production, with potential integration of flow microreactor systems for enhanced control and efficiency.

- The oxalate salt formation step improves compound stability, handling, and storage life.

Summary Table: Preparation Method Overview

| Step | Reaction | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Acylation | (S)-2-Benzyloxypropionic acid + thionyl/oxalyl chloride; toluene; reflux 4–8 h | (S)-2-Benzyloxypropionyl chloride | Safe, cost-effective reagent choice |

| 2 | Catalytic hydrogenation | Pd/BaSO4 catalyst; o-xylene; H2 0.05–0.15 MPa; reflux | (S)-2-Benzyloxypropanal | Recyclable catalyst, mild conditions |

| 3 | Condensation | (S)-2-Benzyloxypropanal + formylhydrazine; solvent removal; ethyl acetate & petroleum ether treatment | (S)-N'-(2-Benzyloxypropylene)formylhydrazine | Purification by solvent washing |

| 4 | Grignard reaction | Formylhydrazine intermediate + Grignard reagent; 5–30°C; acetic acid quench | N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide | 66% yield, stereochemical control |

| 5 | Oxalate salt formation | Reaction with oxalic acid | N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate | Enhanced stability and crystallinity |

化学反応の分析

Types of Reactions

N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formohydrazide moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Structural and Functional Analogues

The compound is compared below with structurally related hydrazides, triazoles, and benzyloxy-containing derivatives (Table 1).

Table 1: Key Structural and Pharmacological Comparisons

Key Differentiators

Stereochemical Specificity : The (2S,3S) configuration of the target compound is critical for its role in posaconazole synthesis, unlike its (2R,3S) stereoisomer, which shows reduced enantiomeric purity and is less favored in asymmetric catalysis .

Functional Group Impact :

- The oxalate salt enhances crystallinity and stability compared to free hydrazides (e.g., compound 2k in ), which are prone to decomposition under humid conditions .

- The absence of a triazolone ring (as in the anti-cancer derivative from ) limits its direct pharmacological activity but optimizes it as a synthetic building block .

Solubility Profile : Unlike GC376, which is highly water-soluble due to its sulfonic acid group, the target compound requires polar aprotic solvents (DMF, DMSO) for dissolution, restricting its formulation flexibility .

生物活性

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O6

- Molecular Weight : 326.35 g/mol

- CAS Number : 1887197-42-3

The compound features a hydrazide functional group, which is known for its reactivity and biological significance. Its structure includes a benzyloxy group that may enhance its pharmacological profile.

Antimicrobial Properties

Research has indicated that compounds similar to N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide exhibit antimicrobial activity. For instance, derivatives of hydrazides have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests that N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide could possess similar properties, warranting further investigation.

Antioxidant Activity

Hydrazone derivatives are often studied for their antioxidant capabilities. The presence of the benzyloxy group in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that such compounds can inhibit lipid peroxidation and reduce the formation of reactive oxygen species (ROS).

Anti-inflammatory Effects

Compounds with hydrazide functionalities have been reported to exhibit anti-inflammatory properties. They may modulate pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This property could make N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide a candidate for treating inflammatory diseases.

Synthesis and Evaluation

A notable study focused on synthesizing N'-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide via a multi-step process involving the reaction of (S)-2-benzyloxy propionic acid with formylhydrazine. The synthesis was optimized for yield and purity, achieving a high-quality product suitable for biological testing .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O6 |

| Molecular Weight | 326.35 g/mol |

| CAS Number | 1887197-42-3 |

| Antimicrobial Activity | Yes (similar compounds) |

| Antioxidant Activity | Yes |

| Anti-inflammatory Potential | Yes |

Q & A

Basic Question: What is the synthetic pathway for N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate, and how is its structural integrity confirmed?

Methodological Answer:

The compound is synthesized via a multi-step route starting from stereospecific precursors. For example, hydrazine derivatives like [(2S,3S)-2-(Benzyloxy)-3-pentanyl]hydrazine (CAS 183871-34-3) are reacted with formylating agents under controlled conditions, followed by oxalate salt formation . Key analytical methods include:

- NMR Spectroscopy : To confirm stereochemistry (2S,3S configuration) and hydrazide linkage .

- HPLC : Purity assessment (≥97–99% as per vendor data) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (C₁₅H₂₂N₂O₆, MW 326.34) .

Basic Question: What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed, moisture-free container to prevent hydrolysis of the hydrazide bond .

- Light Sensitivity : Protect from direct light to avoid photodegradation .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to mitigate oxidation .

Advanced Question: How should researchers address purity discrepancies (e.g., 97% vs. 99%) reported by different suppliers?

Methodological Answer:

- Cross-Validation : Use orthogonal techniques:

- Recrystallization : Optimize solvent systems (e.g., methanol/water) to enhance purity .

Advanced Question: What reaction parameters optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazide formation .

- Temperature Control : Maintain 60–80°C during formylation to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the oxalate salt with >95% recovery .

Advanced Question: How does the oxalate counterion affect the compound’s solubility and stability?

Methodological Answer:

- Solubility : The oxalate salt improves aqueous solubility compared to the free base, critical for in vitro assays. Conduct pH-solubility profiling (e.g., phosphate buffer at pH 4–7) .

- Stability : Characterize via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: What in vitro assays are suitable for evaluating its bioactivity as a pharmaceutical intermediate?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., caspases) using fluorogenic substrates .

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for proteins like cytochrome P450 .

- Cytotoxicity Screening : MTT assays in cell lines (e.g., HepG2) to assess preliminary safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。